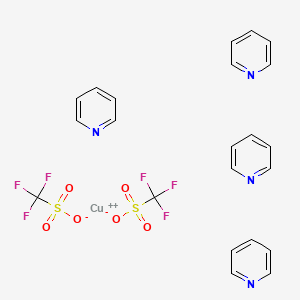

Cu(pyridine)4(OTf)2

Description

Significance of Copper(II) Coordination Chemistry in Contemporary Chemical Research

Copper, a first-row transition metal, exhibits a rich and diverse coordination chemistry, primarily in its +1 (cuprous) and +2 (cupric) oxidation states. The Cu(II) ion, with its d⁹ electron configuration, is particularly notable. This configuration often leads to distorted coordination geometries, most commonly tetragonal, due to the Jahn-Teller effect. This structural flexibility, combined with its redox activity, makes copper(II) complexes central to many areas of modern chemical research. mdpi.comresearchgate.net

In the realm of catalysis, copper(II) compounds are valued for their ability to facilitate a wide range of organic transformations, including oxidation, reduction, and cross-coupling reactions. mdpi.com Their relatively low cost and lower toxicity compared to precious metals like palladium and platinum make them attractive for developing sustainable chemical processes.

The biological significance of copper is profound, as it is an essential trace element in most living organisms. researchgate.netrsc.org Copper-containing enzymes play critical roles in processes such as cellular respiration, antioxidant defense, and neurotransmitter synthesis. rsc.orgnih.gov Consequently, the study of copper(II) coordination compounds is crucial for understanding these biological functions and for the development of therapeutic agents. nih.govjchemrev.com Elevated copper levels have been observed in some cancerous tissues, which has spurred research into copper complexes as potential anticancer drugs. nih.govjchemrev.com

Overview of Pyridine-Based Ligand Systems in Transition Metal Catalysis and Materials Science

Pyridine (B92270) and its derivatives are a cornerstone of ligand design in coordination chemistry. As a simple N-heterocycle, pyridine is a weak σ-donor and a strong π-acceptor, properties that can be fine-tuned by adding substituents to the pyridine ring. researchgate.netresearchgate.net This versatility allows for the rational design of ligands that can stabilize various transition metals and influence the reactivity and selectivity of metal complexes. researchgate.netresearchgate.net

In transition metal catalysis, pyridine-based ligands are ubiquitous. They are integral components of catalysts for a vast array of reactions, including cross-coupling, hydrogenation, and polymerization. researchgate.netgoettingen-research-online.de The ability to systematically modify the steric and electronic properties of pyridine ligands has been instrumental in optimizing catalytic performance. acs.org For instance, pincer-type ligands incorporating pyridine moieties have shown significant promise in activating small molecules. goettingen-research-online.de

The applications of pyridine-based ligands extend into materials science. The appealing optoelectronic properties of their complexes with transition metals like ruthenium, osmium, and iridium have led to their use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and molecular assemblies for surface modification. acs.orgacs.org The ability of pyridine ligands to form well-defined structures through coordination-driven self-assembly is key to creating functional materials with tailored properties. acs.org

Rationale for Investigating Tetrakis(pyridine)copper(II) Bis(trifluoromethanesulfonate)

The specific compound, Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate), with the chemical formula Cu(pyridine)₄(OTf)₂, combines the features of a copper(II) center, four pyridine ligands, and two trifluoromethanesulfonate (B1224126) (triflate) counter-ions. The triflate anion (OTf⁻) is a very weakly coordinating anion, meaning it is unlikely to interfere with the catalytic activity of the copper center by strongly binding to it. This makes the complex a good precursor for generating catalytically active species in solution.

This particular complex has emerged as a versatile catalyst in several important chemical transformations. Notably, it has been successfully employed in copper-mediated radiofluorination and radioiodination reactions. chemicalbook.comillinois.eduresearchgate.net These reactions are crucial for the synthesis of radiolabeled molecules used in Positron Emission Tomography (PET), a powerful medical imaging technique. uni-tuebingen.de The ability of Cu(pyridine)₄(OTf)₂ to catalyze the introduction of radioisotopes like ¹⁸F and ¹²⁵I into aromatic and heteroaromatic rings under relatively mild conditions highlights its importance in the development of new radiopharmaceuticals. illinois.edusigmaaldrich.comnih.gov The complex has also been used to catalyze C(sp³)-H functionalization and cyclization reactions. chemicalbook.com The study of this compound, therefore, provides valuable insights into the design of effective copper catalysts for challenging and important chemical reactions.

Chemical and Physical Properties of Cu(pyridine)4(OTf)2

| Property | Value |

| Chemical Formula | C₂₂H₂₀CuF₆N₄O₆S₂ sigmaaldrich.comamericanelements.com |

| Molecular Weight | 678.08 g/mol sigmaaldrich.com |

| Appearance | Crystals sigmaaldrich.com |

| Melting Point | 190-194 °C sigmaaldrich.com |

| CAS Number | 113110-58-0 sigmaaldrich.com |

Properties

Molecular Formula |

C22H20CuF6N4O6S2 |

|---|---|

Molecular Weight |

678.1 g/mol |

IUPAC Name |

copper;pyridine;trifluoromethanesulfonate |

InChI |

InChI=1S/4C5H5N.2CHF3O3S.Cu/c4*1-2-4-6-5-3-1;2*2-1(3,4)8(5,6)7;/h4*1-5H;2*(H,5,6,7);/q;;;;;;+2/p-2 |

InChI Key |

DOUMBTAZXRQKGF-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Tetrakis Pyridine Copper Ii Bis Trifluoromethanesulfonate

Direct Synthesis Approaches from Copper(II) Triflate and Pyridine (B92270)

The primary method for synthesizing Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) involves the direct reaction of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) with pyridine. This approach is foundational in organometallic chemistry for creating pyridine-adducts at copper centers. rsc.org The synthesis is generally straightforward, where a solution of the ligand, in this case, pyridine, is added to a solution containing the copper triflate salt. rsc.org

For instance, a common procedure involves dissolving copper(II) triflate in a suitable solvent and adding pyridine dropwise. The resulting mixture is often heated to ensure the reaction goes to completion. rsc.org The product, a blue solid, typically precipitates from the solution and can be collected via filtration. rsc.org

The efficiency and yield of the synthesis of Cu(pyridine)4(OTf)2 and related complexes are highly dependent on several reaction parameters, including stoichiometry, solvent, and temperature.

Stoichiometry: The ratio of copper to ligand is a critical factor. mdpi.com In some syntheses of related copper(II)-pyridine type complexes, a significant excess of the copper salt (a 2:1 Cu:ligand ratio) was necessary to obtain phase-pure compounds with a final 1:4 or 1:2 ratio of copper to ligand. mdpi.com This suggests that driving the reaction with an excess of one reagent can be a key strategy for achieving high purity and yield relative to the limiting reagent. mdpi.com

Solvent and Temperature: The choice of solvent is crucial. Methanol (B129727) and ethanol (B145695) are commonly used for the synthesis of copper-pyridine complexes. rsc.orgmdpi.com In one specific protocol for a related complex, imidazo[1,2-b]pyridazine (B131497) was dissolved in methanol and added to a methanol solution of copper triflate, followed by warming to 55°C for 30 minutes, which resulted in a 62% yield after recrystallization. rsc.org Other syntheses have utilized solvents like N,N-dimethylacetamide (DMA) and N,N-dimethylformamide (DMF), particularly in the context of subsequent applications like radiofluorination. nih.govscirp.orgresearchgate.net The reaction temperature is also a key variable, with studies optimizing fluorination reactions catalyzed by this compound at temperatures ranging from 110°C to 140°C. nih.govsnmjournals.org

The following table summarizes optimized conditions found in the synthesis of a related copper-pyridine complex and its use in catalysis, illustrating the interplay of these parameters.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield | Reference |

| Copper Triflate | Imidazo[1,2-b]pyridazine | Methanol | 55 °C | 62% | rsc.org |

| Cu(OTf)2(Py)4 (catalyst) | Aryl Boronate Ester | DMA/nBuOH/Pyridine | 140 °C | 80% (conversion) | nih.gov |

| Cu(OTf)2(Py)4 (catalyst) | Boronate Ester | DMF | 110 °C | 48% (radiochemical) | scirp.org |

The use of anhydrous (dry) conditions is a frequent and critical precaution in the synthesis of copper(II) complexes, including those with pyridine ligands. Copper(II) triflate is hygroscopic and the presence of water can lead to the formation of undesired aqua complexes, where water molecules coordinate to the copper center. mdpi.commarquette.edu

In many reported procedures, anhydrous solvents like anhydrous pyridine, DMA, DMF, and acetonitrile (B52724) are specified. nih.govresearchgate.net Furthermore, post-synthesis drying steps, often under high vacuum, are common to remove any residual solvent or moisture. rsc.org In some applications, such as radiofluorination, azeotropic drying of the reaction mixture is performed multiple times with acetonitrile to ensure the removal of water before the copper-mediated reaction proceeds. scirp.org The necessity for these anhydrous conditions highlights the sensitivity of the copper center to coordination by water, which can compete with the desired pyridine ligands and affect the purity and structure of the final product.

After the initial synthesis, purification of the crude product is essential to obtain Tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate) of high purity. Common techniques include vacuum filtration to collect the precipitated solid, followed by washing and recrystallization.

Filtration and Washing: The solid product is typically collected by vacuum filtration. rsc.org The collected solid is then washed with a solvent in which the desired complex is insoluble but impurities (like unreacted starting materials) are soluble. Diethyl ether (Et2O) is a common choice for washing the blue solid product. rsc.org

Recrystallization: This is a powerful technique for purification. The crude product is dissolved in a minimum amount of a suitable hot solvent, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. Hot methanol has been successfully used to recrystallize a related copper-pyridine complex, affording a blue crystalline solid. rsc.org

Drying: After purification, the final product is thoroughly dried to remove any remaining solvent. This is often accomplished by placing the compound under a high vacuum for several hours. rsc.org

Critical Role of Anhydrous Reaction Conditions

Variations in Synthetic Protocols for Related Copper(II)-Pyridine Systems

The synthesis of copper(II)-pyridine complexes is not limited to a single protocol and can be adapted depending on the specific pyridine-based ligand and the desired final product. These variations often involve different copper sources, solvents, and reaction conditions.

For example, a range of copper(II) salts beyond copper triflate, such as copper(II) chloride, bromide, nitrate, and tetrafluoroborate, have been reacted with various pyridine-amide ligands in ethanol. mdpi.com These reactions, often performed by slow evaporation of the solvent, have yielded a diverse array of complexes with Cu:ligand ratios from 1:1 to 1:4. mdpi.com

In another variation, tridentate N-heterocyclic carbene (NHC) ligands featuring pyridine substituents have been used to synthesize copper(II) complexes. mdpi.com This multi-step process involves first synthesizing the NHC precursor salt, followed by a reaction with a copper source like copper acetate (B1210297) in methanol at 50°C. mdpi.com

Furthermore, solvothermal methods have been employed, where reactions are carried out in a sealed vessel at elevated temperatures. In one instance, the oxidation of copper(I) iodide in the presence of pyridine-2,6-dicarboxylic acid in DMF under solvothermal conditions led to the formation of copper(II) complexes. researchgate.net Interestingly, the DMF solvent decomposed in-situ to produce dimethylamine, which played a role in the complex formation. researchgate.net These examples demonstrate the versatility of synthetic approaches to access a wide family of copper(II)-pyridine coordination compounds. mdpi.comresearchgate.netrsc.orgtandfonline.comnih.gov

Advanced Structural Characterization of Tetrakis Pyridine Copper Ii Bis Trifluoromethanesulfonate

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For Cu(pyridine)4(OTf)2, this technique provides precise data on its molecular structure, including coordination geometry, bond lengths, and angles.

Analysis of Copper-Nitrogen and Copper-Oxygen Bond Lengths and Angles

Detailed analysis of the crystallographic data reveals distinct differences between the equatorial and axial bond lengths, a key structural feature of this complex. The copper-nitrogen (Cu-N) bonds in the equatorial plane are significantly shorter than the copper-oxygen (Cu-O) bonds in the axial positions. The N-Cu-N bond angles within the equatorial plane are approximately 90°, as expected for a square planar arrangement, while the axial O-Cu-O angle is 180°.

| Parameter | Value (Å) | Description |

| Cu-N (equatorial) | 2.035 | Bond length between copper and pyridine (B92270) nitrogen atoms |

| Cu-O (axial) | 2.425 | Bond length between copper and triflate oxygen atoms |

This interactive data table provides a summary of the key bond lengths in the coordination sphere of this compound.

Investigation of Jahn-Teller Distortion in Copper(II) Centers

In the case of this compound, the observed tetragonal elongation is a classic manifestation of the Jahn-Teller effect. The significant lengthening of the two axial Cu-O bonds compared to the four equatorial Cu-N bonds removes the orbital degeneracy. gre.ac.uk This distortion causes the d-orbitals to split in energy, with the dz² orbital being stabilized (lowered in energy) and the dx²-y² orbital being destabilized (raised in energy). The single unpaired electron of the Cu(II) center resides in the higher energy dx²-y² orbital.

Spectroscopic Elucidation of Coordination Environment

Spectroscopic techniques provide further evidence for the structural and electronic properties of the complex, corroborating the findings from X-ray diffraction.

Electron Paramagnetic Resonance (EPR) Spectroscopy and Spin States

As a d⁹ complex with one unpaired electron (S=1/2), this compound is paramagnetic and therefore EPR active. nih.gov The EPR spectrum of a Cu(II) complex is highly sensitive to its coordination environment. For complexes with a tetragonally distorted octahedral geometry, an axial EPR spectrum is typically observed. mdpi.com

The Jahn-Teller distortion in this compound results in an electronic ground state where the unpaired electron occupies the dx²-y² orbital. This leads to an anisotropic g-tensor with two principal values: g∥ (parallel to the z-axis) and g⊥ (perpendicular to the z-axis). For a dx²-y² ground state, the expected relationship is g∥ > g⊥ > gₑ (where gₑ ≈ 2.0023). mdpi.com This pattern is a characteristic signature of an axially elongated octahedral or square planar Cu(II) complex.

| Parameter | Expected Relationship | Interpretation |

| g-tensor | g∥ > g⊥ > 2.0023 | Characteristic of a dx²-y² ground state in a tetragonally elongated Cu(II) complex. mdpi.com |

| Spin State | S = 1/2 | Due to the single unpaired electron in the d⁹ configuration. |

This interactive data table summarizes the expected EPR parameters for this compound based on its known structure.

Infrared (IR) Spectroscopic Studies of Ligand Vibrations and Anion Interactions

Infrared spectroscopy is a valuable tool for probing the coordination of ligands and anions to a metal center by observing shifts in their vibrational frequencies.

Pyridine Ligand Vibrations: Upon coordination to the copper(II) ion through the nitrogen atom, the vibrational modes of the pyridine ring are altered compared to those of the free ligand. bibliotekanauki.pl Specifically, high-frequency ring stretching vibrations, such as the C=C and C=N stretching modes, typically shift to higher wavenumbers (a "blue shift"). This shift is indicative of the electronic changes within the aromatic ring upon donation of electron density from the nitrogen lone pair to the metal center.

Triflate Anion Vibrations: The trifluoromethanesulfonate (B1224126) (OTf⁻) anion has several characteristic IR absorption bands, primarily associated with the stretching vibrations of the S-O and C-F bonds. The symmetry of the triflate anion is reduced upon coordination, leading to changes in the number and frequency of its IR bands. In the free (ionic) triflate anion (D₃h symmetry), the asymmetric SO₃ stretching mode (ν_as(SO₃)) is observed as a single band. When coordinated to a metal ion through one oxygen atom, as in this compound, the symmetry is lowered to approximately C₃v. This reduction in symmetry causes the formerly degenerate ν_as(SO₃) mode to split into two components, and the symmetric SO₃ stretching mode (ν_s(SO₃)), which is IR-inactive in the free ion, becomes IR-active. The observation of this splitting provides strong evidence for the coordination of the triflate anion, complementing the X-ray diffraction data.

| Vibrational Mode | Expected Observation in this compound |

| Pyridine Ring Vibrations | Shift to higher frequency compared to free pyridine. |

| Triflate ν(SO₃) Vibrations | Splitting of the asymmetric SO₃ stretching band and appearance of the symmetric SO₃ stretching band, indicating coordination. |

This interactive data table outlines the expected changes in the IR spectrum upon formation of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (for ligand nuclei or related diamagnetic derivatives)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation in solution. However, the subject compound, tetrakis(pyridine)copper(II) bis(trifluoromethanesulfonate), contains a paramagnetic Cu(II) center. Paramagnetic ions like Cu(II) have unpaired electrons that create a strong local magnetic field, leading to significant broadening and shifting of NMR signals of nearby nuclei, often rendering the spectrum uninterpretable. nih.gov This phenomenon, known as the paramagnetic effect, complicates direct ¹H or ¹³C NMR analysis of the complex itself.

To circumvent this limitation, NMR studies typically focus on two main strategies: analysis of the free pyridine ligand and analysis of isostructural, diamagnetic analogue complexes.

Analysis of the Pyridine Ligand: By comparing the NMR spectrum of the free pyridine ligand with that of the complex, researchers can infer coordination. Upon coordination to a metal center, the electron density of the pyridine ring is altered, causing a change in the chemical shifts of its protons and carbon atoms. For instance, in related copper-pyridine complexes, the proton signals of the pyridine ligand are typically shifted downfield upon coordination. mdpi.com

Use of Diamagnetic Analogues: A powerful method involves the synthesis and analysis of a diamagnetic analogue of the target compound. This is often achieved by replacing the paramagnetic Cu(II) ion with a diamagnetic ion of similar size and coordination preference, such as Zn(II) or Cu(I). researchgate.net These diamagnetic complexes, for example, Zn(pyridine)₄₂, can be readily analyzed by NMR without the issue of paramagnetic broadening. The spectral data from these analogues provide a precise model for the coordination environment of the pyridine ligands, offering insights into the structure of the Cu(II) complex by proxy.

Studies on Cu(I) complexes with pyridine-based ligands have utilized ¹⁵N NMR spectroscopy, which is particularly sensitive to the nitrogen atom's electronic environment. nih.gov Such studies show a significant upfield shift for the ¹⁵N resonance upon coordination to the copper center compared to the free ligand, confirming the N-coordination of the pyridine ring. nih.gov

Below is a representative table illustrating the typical chemical shifts for pyridine protons, demonstrating the effect of coordination.

| Proton | Typical Chemical Shift (δ) in Free Pyridine (ppm) | Representative Chemical Shift (δ) in a Coordinated Pyridine Ligand (ppm) |

|---|---|---|

| H-2, H-6 (α-protons) | ~8.6 | 8.5 - 8.8 |

| H-4 (γ-proton) | ~7.8 | 7.6 - 7.9 |

| H-3, H-5 (β-protons) | ~7.4 | 7.1 - 7.4 |

Note: The exact shifts for the coordinated ligand can vary depending on the specific complex and solvent but generally show a downfield shift for the alpha-protons upon coordination. mdpi.com

Mass Spectrometry for Molecular Confirmation and Oligomerization Studies

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and investigating its fragmentation and aggregation behavior. For Cu(pyridine)₄(OTf)₂, soft ionization techniques like Electrospray Ionization (ESI-MS) are particularly useful as they can transfer intact complex ions from solution to the gas phase.

Molecular Confirmation: The primary use of MS in this context is to verify the molecular formula by detecting the molecular ion or related fragments. The calculated molecular weight and monoisotopic mass of the neutral compound provide the basis for this confirmation. americanelements.comnih.gov

| Attribute | Value |

|---|---|

| Molecular Formula | C₂₂H₂₀CuF₆N₄O₆S₂ |

| Molecular Weight | 680.1 g/mol nih.gov |

| Monoisotopic Mass | 679.018093 Da americanelements.comnih.gov |

In a typical ESI-mass spectrum, one would expect to observe ions corresponding to the intact cation [Cu(pyridine)₄(OTf)]⁺ or fragments resulting from the loss of one or more pyridine ligands. Common fragmentation pathways for such complexes involve the sequential loss of neutral ligands (pyridine) or the dissociation of the counter-ion (triflate). nih.govbeilstein-journals.org Expected observable species in the positive ion mode could include:

[Cu(C₅H₅N)₄(CF₃SO₃)]⁺ : The intact cation.

[Cu(C₅H₅N)₃(CF₃SO₃)]⁺ : Loss of one pyridine ligand.

[Cu(C₅H₅N)₂]²⁺ : The dicationic copper center with two ligands.

[Cu(C₅H₅N)₄]²⁺ : The intact complex dication after losing both triflate anions.

Oligomerization Studies: ESI-MS is also a powerful tool for studying non-covalent assemblies and potential oligomerization in solution. For certain metal-ligand systems, the formation of dimeric, trimeric, or even larger aggregates can be detected. nih.gov In the case of copper-pyridine type complexes, ESI-MS can reveal the presence of species such as dinuclear or polynuclear aggregates in solution. nih.gov For example, studies on related systems have identified cyclic tetranuclear helicates of the type [Cu₄(L)₄]⁴⁺ in solution, showcasing the ability of MS to detect higher-order structures. nih.gov The observation of ions at higher m/z ratios, such as a [2M+X]⁺ type ion (where M is the monomeric complex and X is a counter-ion), could indicate the presence of dimers or larger oligomers in solution or their formation during the ionization process. tandfonline.com

Coordination Chemistry and Ligand Dynamics of Cu Pyridine 4 Otf 2 Systems

Ligand Exchange Kinetics and Thermodynamics

The lability of ligands in copper(II) complexes is a key determinant of their reactivity in various chemical and biological processes. The exchange of pyridine (B92270) ligands in Cu(pyridine)4(OTf)2 is a dynamic process governed by both kinetic and thermodynamic factors. While specific kinetic data for the direct exchange of pyridine on this compound is not extensively documented in readily available literature, the principles can be understood from studies on analogous systems.

Ligand exchange in square-planar and octahedral copper(II) complexes typically proceeds through an associative mechanism, where the incoming ligand attacks the metal center before the departure of the leaving ligand. The rate of these reactions is influenced by several factors, including the nature of the entering and leaving ligands, the solvent, and the electronic and steric properties of the ancillary ligands.

Studies on the kinetics of complex formation between aquated copper(II) ions and various pyridine-containing tripodal ligands have shown that the rate-determining step can vary. For some ligands, the initial bond formation is the slowest step, while for others, the closure of the chelate ring is rate-limiting. acs.org This highlights the intricate balance of factors that control the kinetics of ligand association and dissociation.

The thermodynamics of ligand binding are dictated by the stability of the resulting complex. The stability constants of copper(II) complexes with pyridine-based ligands are generally high, indicating a strong affinity between the copper(II) center and the pyridine nitrogen. nih.gov The dissociation of a pyridine ligand from a copper(II) complex is an endothermic process, and the bond dissociation energies are influenced by factors such as sd-hybridization and ligand-ligand repulsion. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) has emerged as a powerful tool for investigating ligand exchange kinetics in solution. By introducing isotopically labeled ligands, it is possible to quantitatively study solution-phase equilibria and derive rate constants and activation parameters for ligand dissociation. nih.gov These studies have revealed that the solvent can significantly modify the mechanism of pyridine exchange, with coordinating solvents competing with pyridine for the metal center. nih.gov

Table 1: Factors Influencing Ligand Exchange in Copper(II)-Pyridine Complexes

| Factor | Influence on Ligand Exchange |

| Nature of Ligand | Electron-donating substituents on the pyridine ring generally increase the stability of the complex and slow down ligand exchange. |

| Solvent | Coordinating solvents can participate in the exchange process, often leading to a change in the reaction mechanism and rate. nih.gov |

| Counterion | Coordinating counterions can influence the kinetics of ligand exchange by interacting with the metal center. nih.gov |

| Steric Hindrance | Bulky substituents on the ligands or the metal's coordination sphere can hinder the approach of incoming ligands, affecting the exchange rate. |

Influence of Counterions on the Copper(II) Coordination Sphere

The counterion in a coordination compound, often considered a spectator ion, can play a crucial role in determining the structure, stability, and reactivity of the complex. In the case of this compound, the trifluoromethanesulfonate (B1224126) (OTf⁻) anion is generally considered to be weakly coordinating. However, its interaction with the copper(II) center, even if transient, can have significant consequences.

The nature of the counterion can influence the coordination number and geometry of the copper(II) ion. For instance, in the presence of strongly coordinating anions like chloride (Cl⁻), the formation of five- or six-coordinate species is more likely than with weakly coordinating anions like perchlorate (B79767) (ClO₄⁻) or triflate. rsc.org Studies on copper(II) complexes with N-alkyl-pyridine-2-carboxamides have shown that the type of ions observed in the mass spectrum is dependent on the counterion present (Cl⁻ vs. ClO₄⁻). rsc.org

The counterion can also affect the electronic properties of the metal center and, consequently, the kinetics of ligand exchange. The presence of a coordinating counterion can accelerate the dissociation of other ligands in the coordination sphere. nih.gov Furthermore, counterions can participate in the formation of bridged polynuclear complexes. researchgate.net The choice of counterion has been shown to be a determining factor in the final crystal structure of copper(II) coordination polymers. scispace.com

In a study of two copper(II)-pyridoxal-aminoguanidine complexes, the geometry of the complexes was found to be significantly dependent on the counterions (SO₄²⁻ and NO₃⁻), leading to square-pyramidal and square-planar structures, respectively. researchgate.net This demonstrates the profound impact of the counterion on the resulting coordination environment.

Formation and Stability of Mono- and Multinuclear Copper(II) Complexes with Pyridine and Derivatives

Copper(II) ions readily form stable complexes with pyridine and its derivatives. The formation of these complexes is typically achieved by reacting a copper(II) salt with the pyridine-based ligand in a suitable solvent. The stoichiometry of the resulting complex depends on the molar ratio of the reactants, the nature of the ligand and counterion, and the reaction conditions.

Mononuclear complexes, such as [Cu(py)₄(NO₃)₂], are common, where 'py' represents pyridine. scielo.org.mx The stability of these complexes is influenced by the basicity of the pyridine ligand and the presence of chelating groups. For example, ligands like pyridine-2,6-dicarboxylic acid form highly stable complexes with Cu(II) due to the chelate effect. tandfonline.combeilstein-journals.org The stability constants for Cu(II) complexes with tripodal ligands containing pyridine moieties can be very high, indicating thermodynamically favorable formation. researchgate.net

Copper(II) also has a strong tendency to form multinuclear complexes, particularly with bridging ligands. Pyrazine, a bidentate ligand similar to pyridine, can bridge two copper centers to form polynuclear chains or sheets. nih.gov The formation of dinuclear or polynuclear structures can also be facilitated by bridging counterions or by the ligand itself, as seen in complexes with pyridine-oxazoline ligands that can hydrolyze to form bridging carboxylates. nih.gov The synthesis of copper(II) coordination polymers often utilizes bridging ligands like 4,4'-bipyridine (B149096) to create extended one-, two-, or three-dimensional networks. scispace.com

The stability of these complexes is a critical factor in their application. For instance, the stability of copper(II) complexes with pyridine-based ligands is relevant to their use as catalysts and as models for biological systems. acs.orgresearchgate.net

Solvent Effects on Coordination Geometry, Ligand Lability, and Complex Stability

The coordinating ability of the solvent is a key parameter. In strongly coordinating solvents, solvent molecules can compete with the primary ligands for coordination sites on the copper(II) ion. This can lead to the formation of solvated species and can influence the ligand exchange mechanism. nih.govrsc.org For example, in methanol (B129727), copper(II) complexes with N-alkyl-pyridine-2-carboxamides can form ions containing a methoxyl anion. rsc.org The use of different solvents can lead to the crystallization of different solvatomorphs with distinct crystal structures and properties. epfl.ch

The solvent can also affect the coordination geometry of the complex. The presence of a coordinating solvent molecule in the axial position of a square-pyramidal copper(II) complex is a common feature. scispace.com The synthesis of two different one-dimensional copper(II) coordination polymers was achieved by simply changing the solvent composition, highlighting the profound effect of the solvent on the final structure. scispace.com

Furthermore, the solvent can impact the stability of the complex. The hydrolysis of coordinated ligands, for example, can be promoted by the presence of water in the solvent, leading to the formation of different complex species. nih.gov The choice of solvent is therefore a critical parameter to control in the synthesis and study of copper(II)-pyridine complexes to ensure the desired product is obtained and its properties are accurately characterized.

Investigation of Isomerism in Copper(II)-Pyridine Complexes

Isomerism is a common phenomenon in coordination chemistry, and copper(II)-pyridine complexes exhibit various types of isomerism, including geometric, linkage, and supramolecular isomerism.

Geometric isomerism (cis/trans) can occur in complexes with the general formula [Cu(py)₂X₂], where different spatial arrangements of the pyridine and X ligands are possible. nih.gov

Distortion isomerism has been observed in some copper(II) complexes, where two different crystalline forms of the same complex exist with different distortions of the coordination polyhedron around the copper ion. acs.org For example, [Di(acetato)bis(4-aminopyridine)aquacopper(II)] exists in two monoclinic forms that differ in the distortion of the pentagonal bipyramid geometry. acs.org

Supramolecular isomerism arises when complexes with the same chemical formula have different supramolecular arrangements in the solid state. This can be influenced by factors such as the solvent and the metal-to-ligand ratio. For instance, three different compounds of Cu(II) with N,N-diisopropylisonicotinamide were synthesized from the same reactants under different conditions, resulting in a simple coordination compound and two different one-dimensional coordination polymers.

The existence of different isomers can have a significant impact on the physical and chemical properties of the complex, including its color, solubility, and reactivity. The study of isomerism in copper(II)-pyridine complexes provides valuable insights into the subtle factors that govern the self-assembly and crystallization of coordination compounds.

Catalytic Applications of Tetrakis Pyridine Copper Ii Bis Trifluoromethanesulfonate

Carbon-Heteroatom Bond Forming Reactions

The Cu(pyridine)4(OTf)2 complex serves as an effective mediator for creating bonds between carbon atoms and various heteroatoms. sigmaaldrich.comalfachemic.com Its applications are especially notable in the fields of radiofluorination for medical imaging and cross-coupling reactions for the synthesis of complex organic molecules.

Copper-Mediated Carbon-Fluorine Bond Formation (Radiofluorination)

The introduction of the fluorine-18 (B77423) ([¹⁸F]) isotope into bioactive molecules is of paramount importance for Positron Emission Tomography (PET), a powerful non-invasive diagnostic imaging technique. nih.gov this compound has emerged as a key catalyst in late-stage radiofluorination, enabling the synthesis of [¹⁸F]-labeled radiotracers from readily available precursors. sigmaaldrich.comsigmaaldrich.comscientificlabs.ie

The copper-mediated radiofluorination of (hetero)aryl boronic esters using this compound is a robust method for producing [¹⁸F]-labeled arenes. acs.org This reaction is tolerant of a wide array of functional groups and is effective for both electron-rich and electron-poor aromatic systems. acs.orgacs.org This methodology has been successfully applied to the synthesis of clinically relevant PET radiotracers, including those for imaging the translocator protein (TSPO) and amino acid transport, such as [¹⁸F]DAA1106 and 6-[¹⁸F]fluoro-L-DOPA. acs.org The reaction typically involves treating a pinacol-derived aryl boronic ester (arylBPin) precursor with [¹⁸F]KF/Kryptofix 2.2.2 (K222) in the presence of the copper catalyst. acs.orgacs.org Similarly, the synthesis of [¹⁸F]canagliflozin, a tracer for the sodium-glucose cotransporter 2 (SGLT2), utilizes this copper-mediated approach from its corresponding borylated precursor. acs.org

The core of this radiofluorination technique is the fluorodeboronation of aryl boronic esters. Research has shown that ethyl pinacol (B44631) boronates (BEpin) can be advantageous precursors compared to the more common pinacol boronic esters (Bpin). acs.org In a comparative study, an aryl-BEpin substrate yielded the [¹⁸F]-fluoroarene product in a 58% radiochemical yield (RCY), while the analogous Bpin precursor gave a 43% RCY under the same initial conditions. acs.org This highlights the potential of BEpin substrates for more efficient copper-mediated radiofluorination. acs.org The reaction is also applicable to arylstannane precursors, which can offer faster reaction rates compared to their boron counterparts, a crucial factor for working with short-lived isotopes like ¹⁸F. acs.org

The efficiency of the radiofluorination reaction is highly dependent on several factors, including the solvent, catalyst loading, and the presence of additives. acs.orgacs.org Solvents like dimethylformamide (DMF) and dimethylacetamide (DMA) are commonly used, with 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) showing superior performance in some cases, boosting radiochemical yields significantly. acs.orgacs.org

The amount of the this compound catalyst plays a critical role. Increasing the catalyst loading can have a beneficial effect on the radiochemical yield (RCY). For instance, in the fluorination of an aryl-BEpin substrate, increasing the catalyst from 0.1 to 1.0 equivalent resulted in an increase in RCY to 96%. acs.org In another study, a precursor-to-catalyst ratio of 1:1, using 20 μmol of each, was found to be optimal, achieving an RCY of 75%. mdpi.com

Additives, particularly pyridine (B92270), are often crucial. In the radiofluorination of arylstannanes, the addition of pyridine was a key modification that enabled high conversion rates. acs.org The use of phase-transfer catalysts, such as 4-dimethylaminopyridinium trifluoromethanesulfonate (B1224126) (DMAPOTf) or tetraethylammonium (B1195904) triflate (Et4NOTf), can also enhance the reaction by facilitating the elution and reactivity of the [¹⁸F]fluoride. mdpi.comresearchgate.net The presence of bases like cesium carbonate (Cs₂CO₃) has also been optimized in microdroplet reaction platforms to improve yields. nih.gov

Table 1: Effect of Reaction Parameters on Radiochemical Yield (RCY) This table is interactive. You can sort and filter the data by clicking on the column headers.

For clinical applications of PET, automated and robust radiosynthesis protocols are essential. nih.gov The copper-mediated fluorination methodology has been successfully automated on commercial synthesis modules like the Eckert & Ziegler Modular-Lab and TRACERlab platforms. nih.govmdpi.com Automation of the synthesis of [¹⁸F]olaparib, a PARP inhibitor, was achieved using a copper-mediated ¹⁸F-fluorodeboronation followed by a deprotection step. nih.gov While manual synthesis yielded the product in 17% non-decay-corrected (NDC) activity yield, the automated process provided a 6% NDC yield but with a significantly higher molar activity. nih.gov Similarly, the automated synthesis of 6-L-[¹⁸F]FDOPA has been demonstrated, achieving activity yields comparable to other reported methods. mdpi.com A key challenge in automation is adapting the [¹⁸F]fluoride processing, as traditional methods using strong inorganic bases can be detrimental to the copper catalyst's performance. osti.gov This has led to the development of customized elution techniques using weaker bases or even solutions of the copper catalyst itself to elute the [¹⁸F]fluoride from the ion exchange cartridge, streamlining the process for automation. osti.govresearchgate.net

Influence of Catalyst Loading and Additives on Radiochemical Yield

Copper-Mediated Carbon-Nitrogen Bond Formation (Cross-Coupling)

Beyond C-F bond formation, copper catalysts, including Cu(OTf)2-based systems, are instrumental in forming carbon-nitrogen (C-N) bonds, a cornerstone of modern synthetic chemistry, particularly in the synthesis of pharmaceuticals. chemrxiv.orgthieme-connect.com While the classic Chan-Lam coupling reaction often utilizes copper(II) acetate (B1210297), mechanistic studies and applications involving copper(II) triflate salts highlight their role in these transformations. thieme-connect.comrsc.org

Research has identified a novel Cu-mediated C-N cross-coupling pathway that proceeds through the coupling of an aryl organoboron with a dative N-ligand (like pyridine or nitriles) on a Cu(II) complex. chemrxiv.org Mechanistic studies suggest a process involving the transmetalation of the aryl group to the Cu(II) center, followed by oxidation to a putative Cu(III) intermediate. This intermediate then enables an oxidative C-N coupling event, which is distinct from the more common reductive elimination pathway. chemrxiv.org In some systems, simple copper salts like Cu(OTf)2 have been used as catalysts for C-N bond formation between anilines and diazo compounds, with Cu(OTf)2 showing the highest conversion among several simple copper salts tested before the addition of a specialized ligand. mdpi.com The versatility of copper catalysis extends to the N-cyclopropanation of indoles and amides and the N-arylation of various nitrogen-containing heterocycles, demonstrating the broad utility of copper-promoted C-N coupling. thieme-connect.com

Cross-Coupling of Nitriles and N-Heterocycles with Arylboronic Acids

A copper-mediated carbon-nitrogen (C-N) cross-coupling reaction has been identified that utilizes a dative N-ligand, generating reactive cationic products. nih.gov This process is thought to proceed through the transmetalation of an arylboronic acid to a Cu(II) complex that bears neutral N-ligands, such as nitriles or N-heterocycles. nih.govchemrxiv.org The subsequent formation of a putative Cu(III) complex facilitates the oxidative C-N coupling, leading to the formation of nitrilium and pyridinium (B92312) products. nih.govchemrxiv.org This reaction is applicable to a range of N(sp) and N(sp2) precursors and has been used in drug synthesis and late-stage N-arylation. nih.govchemrxiv.org

The Chan-Lam coupling reaction is a notable example of copper-catalyzed C-N bond formation, involving the oxidative coupling of boronic acids with N-H containing compounds in the presence of a copper(II) catalyst. organic-chemistry.org This method is advantageous due to its mild reaction conditions, often proceeding at room temperature in the air. organic-chemistry.org

| Reactants | Catalyst | Product Type | Reference |

| Nitriles, N-Heterocycles, Arylboronic Acids | Cu(OTf)2 | Nitrilium and Pyridinium Products | nih.govchemrxiv.org |

| NH-containing substrates, Arylboronic Acids | Copper(II) acetate | N-arylated products | thieme-connect.com |

Intramolecular and Intermolecular Aziridination Reactions of Alkenes

This compound is an effective catalyst for both intramolecular and intermolecular aziridination of alkenes. sigmaaldrich.comscientificlabs.iesigmaaldrich.com This reaction is significant for synthesizing aziridines, which are valuable three-membered nitrogen-containing heterocycles. rsc.org The copper complex facilitates the transfer of a nitrene group to an alkene. mdpi.com For instance, it catalyzes the intramolecular aziridination of allylic N-tosyloxycarbamates and the intermolecular aziridination of styrenes with trichloroethyl N-tosyloxycarbamates. rhhz.net A proposed stepwise mechanism involves a triplet metal nitrene intermediate. rhhz.net

The reaction conditions can be tuned to favor either C-H amination or C=C aziridination, providing a versatile tool for the late-stage functionalization of complex molecules. nih.gov

Oxidative N-N Coupling Reactions

Copper complexes, including those with pyridine ligands, are instrumental in catalytic oxidative N-N bond formation. nih.govresearchgate.net These reactions are valuable for synthesizing N-N-linked bicarbazoles, tetraarylhydrazines, and various nitrogen-containing heterocycles. acs.org The mechanism often involves a Cu(II)/base-promoted oxidative N-N coupling, followed by the aerobic oxidation of Cu(I) back to Cu(II), with the latter being the turnover-limiting step. nih.gov The use of a CuBr·dimethylsulfide/N,N-dimethylaminopyridine catalyst system under mild conditions (1 atm O2, 60–80 °C) has proven effective for the aerobic oxidative dimerization of carbazoles and diarylamines. acs.org

Synthesis of N-(pyridine-2-yl)amides

An environmentally friendly method for synthesizing N-(pyridine-2-yl)amides from aldehydes and 2-aminopyridines has been developed using Cu(OTf)2 as a catalyst. rsc.org This reaction proceeds under mild conditions at room temperature in an aqueous micellar system with molecular iodine as the oxidant. rsc.org While other methods exist, such as metal-free oxidative cleavage of C(O)-C(alkyl) bonds in water, the copper-catalyzed approach offers an efficient alternative. nih.gov

Carbon-Carbon Bond Forming Reactions

This compound also demonstrates catalytic activity in the formation of carbon-carbon bonds, a cornerstone of organic synthesis.

C(sp³)-H Functionalization Reactions

The catalyst is employed in C(sp³)-H functionalization/cyclization reactions. alfachemic.comscientificlabs.iechemicalbook.com Specifically, it is used in the synthesis of 2,3-disubstituted-4(3H)-quinazolinones from 2-amino-N,N-dialkylbenzamides. alfachemic.comscientificlabs.iechemicalbook.com Copper-catalyzed radical relay processes have emerged as a powerful strategy for C(sp³)–H functionalization, enabling the introduction of various functional groups directly from C-H bonds. snnu.edu.cn These reactions often involve a hydrogen atom transfer (HAT) step, and the selectivity can be influenced by the ligand environment around the copper center. snnu.edu.cnnih.gov

| Substrate | Reaction Type | Product | Reference |

| 2-Amino-N,N-dialkylbenzamides | C(sp³)-H functionalization/cyclization | 2,3-disubstituted-4(3H)-quinazolinones | alfachemic.comscientificlabs.iechemicalbook.com |

| Alkanes | C-N coupling with nitrogen nucleophiles | Aminated products | nih.gov |

| Heteroarenes | Decarboxylative C-H alkylation with alkyl carboxylic acids | Alkylated heteroarenes | sci-hub.se |

Multicomponent Reactions in Heterocyclic Compound Synthesis

Cu(OTf)2 is a notable catalyst in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds. rsc.orgnih.gov These reactions are highly atom- and step-economical, allowing for the construction of complex molecules in a single step. nih.govcibtech.org For instance, Cu(OTf)2 catalyzes the synthesis of functionalized tetrahydropyridine (B1245486) derivatives from ethyl acetoacetate, substituted aromatic aldehydes, and aniline (B41778) in ethanol (B145695) at room temperature. rsc.org It has also been used in the synthesis of imidazo[1,2-a]pyridines and quinazolinones through domino and multicomponent cascade reactions. rsc.org

| Reactants | Catalyst | Product | Reference |

| Ethyl acetoacetate, Aromatic aldehydes, Aniline | Cu(OTf)2 | Tetrahydropyridine derivatives | rsc.org |

| Primary amines, Anilines, Formaldehyde | Cu(OTf)2 | Quinazolinones | rsc.org |

| Aldehyde, Malononitrile, Ammonium (B1175870) acetate, Acetophenone (B1666503) | Magnetic Cu catalyst | Functionalized tetrahydropyridine | rsc.org |

Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine (B132010) core is a prominent feature in numerous pharmacologically active compounds. nih.gov The copper(II) triflate complex, often generated in situ from Cu(OTf)2, has proven to be a potent catalyst for the synthesis of these bicyclic heterocycles through various reaction pathways.

One notable method involves a three-component reaction of 2-aminopyridines, aldehydes, and alkynes. nih.gov While a combination of CuCl and Cu(OTf)2 is sometimes employed, Cu(OTf)2 is recognized as being particularly effective for the crucial 5-exo-dig cyclization step of the intermediate propargylamine (B41283) to form the imidazo[1,2-a]pyridine core. nih.gov This approach allows for the efficient, one-pot synthesis of molecules such as alpidem (B1665719) and zolpidem. nih.gov

Another strategy utilizes the reaction of α-diazoketones with 2-aminopyridines. In the presence of a catalytic amount of copper(II) triflate (10 mol%), this coupling proceeds smoothly to afford 2-substituted imidazo[1,2-a]pyridines in excellent yields and with high selectivity. researchgate.net This method is considered a popular and frequently used methodology for constructing this heterocyclic system. researchgate.net

Furthermore, multicomponent reactions catalyzed by Cu(OTf)2 provide access to diverse imidazo[1,2-a]pyridine derivatives. beilstein-journals.org For instance, a cascade reaction involving pyridin-2-one, O-tosylhydroxylamine, and acetophenone under microwave irradiation and using an ionic liquid as the medium, yields the imidazo[1,2-a]pyridine scaffold through the formation of three C-N bonds. beilstein-journals.org Similarly, isoxazole (B147169) carbaldehydes, 2-aminopyridines, and isonitriles can be combined in a Cu(OTf)2-catalyzed cascade process to produce imidazo[1,2-a]pyridines linked to isoxazoles. beilstein-journals.org

Table 1: Selected Examples of Cu(OTf)2-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

| Reactants | Catalyst System | Solvent/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine, Arylaldehyde, Alkyne | CuCl / Cu(OTf)2 | Toluene, 120 °C | 2,3-Disubstituted imidazo[1,2-a]pyridine | Excellent | nih.gov |

| 2-Aminopyridine, α-Diazoketone | Cu(OTf)2 (10 mol%) | - | 2-Substituted imidazo[1,2-a]pyridine | Excellent | researchgate.net |

| Pyridin-2-one, O-Tosylhydroxylamine, Acetophenone | Cu(OTf)2 | [bmim]BF4, Microwave | Fused imidazo[1,2-a]pyridine | - | beilstein-journals.org |

| Isoxazole carbaldehyde, 2-Aminopyridine, Isonitrile | Cu(OTf)2 | - | Isoxazole-linked imidazo[1,2-a]pyridine | - | beilstein-journals.org |

Formation of Substituted Dihydropyridines and Quinolines

Copper(II) triflate also demonstrates significant catalytic activity in the synthesis of other nitrogen-containing heterocycles, such as dihydropyridines and quinolines. These structures are foundational in many natural products and pharmaceuticals.

Substituted 1,4-dihydropyridines can be synthesized through a three-component reaction involving alkynes, amines, and α,β-unsaturated aldehydes, catalyzed by Cu(OTf)2. beilstein-journals.org The proposed mechanism involves an aza-Diels-Alder reaction between the alkyne and an imine, which is generated in situ from the aldehyde and amine. beilstein-journals.org

The synthesis of substituted quinolines can be achieved via a solvent-free multicomponent reaction of anilines, aldehydes, and terminal alkynes with Cu(OTf)2 as the catalyst. This process proceeds without the need for additional ligands or co-catalysts and involves the formation of a propargylamine intermediate, followed by cyclization and oxidation to the quinoline (B57606) product. beilstein-journals.org

Furthermore, a four-component domino cyclization reaction using Cu(OTf) as a catalyst has been developed for the synthesis of unsymmetrical 2-methylpyridines from acetyl ketones, ammonium salts, and tertiary amines. acs.org This [2 + 2 + 1 + 1] cyclization strategy efficiently constructs two C-C bonds and two C-N bonds in a single pot. acs.org

Table 2: Cu(OTf)2 in the Synthesis of Dihydropyridines and Quinolines

| Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkyne, Amine, α,β-Unsaturated Aldehyde | Cu(OTf)2 | 1,4-Dihydropyridine | Three-component reaction, Aza-Diels-Alder mechanism | beilstein-journals.org |

| Aniline, Aldehyde, Terminal Alkyne | Cu(OTf)2 | Substituted Quinoline | Solvent-free, multicomponent, no additional ligands | beilstein-journals.org |

| Acetyl Ketone, Ammonium Salt, Tertiary Amine | Cu(OTf) | 2-Methylpyridine (B31789) | Four-component domino cyclization, [2+2+1+1] strategy | acs.org |

Enantioselective Intramolecular Alkene Aminooxygenation

The catalytic asymmetric aminooxygenation of alkenes is a powerful transformation for the synthesis of chiral vicinal amino alcohols, which are valuable building blocks for pharmaceuticals and chiral ligands. A significant development in this area is the copper-catalyzed enantioselective intramolecular aminooxygenation of alkenes. capes.gov.bracs.org

This reaction utilizes a catalyst system comprising copper(II) triflate, often complexed with a chiral bis(oxazoline) (Box) ligand, such as (4S,5R)-Bis-Ph-Box. capes.gov.bracs.org The process facilitates the cyclization of substrates like N-arylsulfonyl-2-allylanilines and 4-pentenylarylsulfonamides to produce chiral dihydroindolines and pyrrolidines functionalized with a methyleneoxy group. capes.gov.bracs.org A key feature of this reaction is the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as both the oxygen source and the stoichiometric oxidant for copper turnover. capes.gov.brnih.gov

Kinetic studies have provided insight into the reaction mechanism, indicating that the reaction is first-order in both the substrate and the [Cu(Box)]OTf2 catalyst, and zero-order in TEMPO. nih.gov The rate-limiting step is proposed to be the intramolecular cis-aminocupration of the alkene. nih.gov This is followed by the formation of a carbon radical intermediate which is then trapped by TEMPO to form the C-O bond. nih.gov The enantioselectivity of the reaction is influenced by factors such as the structure of the Box ligand and the nature of the N-sulfonyl protecting group on the substrate. nih.govpsu.edu

Table 3: Enantioselective Intramolecular Alkene Aminooxygenation Catalyzed by Cu(OTf)2/Box

| Substrate Type | Catalyst System | Oxidant | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| N-Tosyl-2-allylaniline | Cu(OTf)2 / (4S,5R)-Bis-Ph-Box | TEMPO | Chiral Dihydroindoline | Up to 91% | capes.gov.brpsu.edu |

| 4-Pentenyl-N-tosylamide | Cu(OTf)2 / (4S,5R)-Bis-Ph-Box | TEMPO / O2 | Chiral Pyrrolidine | Up to 92% | psu.edu |

| N-Nosyl-2-allylaniline | Cu(OTf)2 / (4S,5R)-Bis-Ph-Box | TEMPO | Chiral Dihydroindoline | 88% | psu.edu |

| 1,1-Disubstituted Olefin | Cu(OTf)2 / (4S,5R)-Bis-Ph-Box | TEMPO / O2 | Chiral Pyrrolidine | 75% | psu.edu |

Aerobic Oxidative Biaryl Coupling (Co-catalysis with Palladium)

The synthesis of biaryl compounds, which are prevalent in pharmaceuticals, natural products, and functional materials, is often achieved through palladium-catalyzed cross-coupling reactions. In the context of aerobic oxidative C-H/C-H cross-coupling, copper salts can play a crucial role as co-catalysts.

Research has shown that in the palladium-catalyzed aerobic oxidative biaryl coupling, Cu(OTf)2 can function as a non-redox cocatalyst. acs.org While palladium acetate (Pd(OAc)2) often serves as the primary catalyst for these transformations, the addition of a copper(II) salt can significantly influence the reaction outcome. For instance, in the cross-coupling of heteroarenes, a system comprising Pd(OAc)2 as the catalyst and Cu(OAc)2·H2O as the oxidant has been found to be efficient. acs.org The development of these methodologies allows for the direct coupling of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.org The role of the copper co-catalyst can be multifaceted, potentially involving the reoxidation of the palladium catalyst or influencing the electronic properties of the catalytic system.

Copper-Catalyzed Cyclization in Pyridine Synthesis

The pyridine ring is a fundamental heterocyclic motif in a vast array of chemical compounds. Copper-catalyzed cyclization reactions have emerged as a powerful tool for the construction of substituted pyridines from simple and readily available starting materials.

A notable example is the four-component [2 + 2 + 1 + 1] domino cyclization for the synthesis of unsymmetrical multisubstituted 2-methylpyridines. acs.org This reaction is efficiently catalyzed by Cu(OTf) and brings together acetylketones, tertiary amines (such as triethylamine, which serves as a C1 source), and an ammonium salt (acting as the nitrogen source). acs.org The process is characterized by the formation of two C-C bonds and two C-N bonds in a single operation, using molecular oxygen as a green and sole oxidant. acs.org The reaction demonstrates good selectivity and tolerance for various functional groups, providing the desired 2-methylpyridine derivatives in good yields. acs.org The use of a copper catalyst is essential for the reaction to proceed. acs.org

Table 4: Copper-Catalyzed Four-Component Synthesis of 2-Methylpyridines

| Reactant 1 (Source of C2 fragment) | Reactant 2 (Source of C1 fragment) | Reactant 3 (Nitrogen Source) | Catalyst | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acetyl Ketone | Tertiary Amine | Ammonium Salt | Cu(OTf) | O2 | Multisubstituted 2-Methylpyridine | Up to 86% | acs.org |

Oxidation Reactions

Aerobic Alcohol Oxidation

The selective oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The development of catalytic systems that utilize molecular oxygen or air as the ultimate oxidant is a key area of green chemistry. Copper complexes, including those derived from Cu(OTf)2, have been effectively employed in aerobic alcohol oxidation.

A catalyst system consisting of Cu(OTf)2, a pyridine-triazole ligand, and TEMPO has been shown to be active for the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde. rsc.org The presence of copper(0) sheets as a reducing agent and N-methylimidazole (NMI) as an additive enhances the catalytic activity. rsc.org This system is also effective for the oxidation of aliphatic alcohols, such as 1-hexanol, to the corresponding aldehyde in high yield. rsc.org

Similarly, a (bpy)Cu/TEMPO/NMI system (where bpy is 2,2'-bipyridine) is highly efficient for the aerobic oxidation of a wide range of alcohols. nih.gov While often generated from a Cu(I) precursor, stoichiometric experiments have shown that a bpy/Cu(II)(OTf)2/TEMPO system can also mediate the kinetically competent oxidation of alcohols under anaerobic conditions in the presence of a strong base. nih.gov The use of Cu(OTf)2 has been noted as particularly suitable for more challenging substrates like primary aliphatic alcohols. mdpi.com

Table 5: Cu(OTf)2-Based Systems for Aerobic Alcohol Oxidation

| Substrate | Catalyst System | Additives | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzyl Alcohol | Cu(OTf)2 / Pyridine-triazole ligand / TEMPO | Cu(0), NMI | Air | Benzaldehyde | Good | rsc.org |

| 1-Hexanol | Cu(OTf)2 / NN'py ligand / TEMPO | Cu(0), NMI | Air | 1-Hexanal | >99% | rsc.org |

| Primary Aliphatic Alcohols | Cu(OTf)2 / bpy / TEMPO | NMI | O2 | Aldehyde | - | mdpi.com |

| Benzyl Alcohol | bpy / Cu(II)(OTf)2 / TEMPO | Strong Base | - (Stoichiometric) | Benzaldehyde | - | nih.gov |

Mechanistic Investigations of Cu Pyridine 4 Otf 2 Catalyzed Transformations

Elucidation of Catalytic Cycles and Proposed Intermediates

The catalytic cycles involving Cu(pyridine)₄(OTf)₂ are often intricate, with the precise pathway being highly dependent on the specific transformation. A common feature in many aerobic oxidations is an "oxidase-type" mechanism. This general scheme consists of two primary half-reactions: the aerobic oxidation of a Cu(I) species and the subsequent Cu(II)-promoted coupling or functionalization step. rsc.org

In many catalytic processes, the reaction is thought to initiate with the formation of a copper(II)-substrate complex. For instance, in certain aminooxygenation reactions, the active catalyst, a copper(II)-bis(oxazoline) complex derived from Cu(OTf)₂, coordinates with the substrate to form a nitrogen-copper(II) intermediate. nih.gov Similarly, in some multicomponent reactions, the dual role of copper(II) triflate as both a metal catalyst and a Lewis acid is crucial for activating the substrates. beilstein-journals.org

The nature of the intermediates can vary significantly. In aerobic oxidations, the formation of copper-oxygen species is a critical step. nih.gov For example, the reaction of a Cu(I) complex with molecular oxygen can lead to a copper(II)-superoxo species. nih.govmdpi.com In other cases, particularly in the presence of peroxides, a [Cu(III)–O·] species may be generated, which can initiate reactions through hydrogen abstraction. nih.gov DFT calculations have also suggested the involvement of copper(II)-oxyl intermediates in certain hydroxylation reactions. nih.gov In some instances, bimetallic pathways are implicated, where two copper centers are involved in the reaction with oxygen. rsc.org

A proposed catalytic cycle for an aerobic oxidative coupling reaction might involve the following general steps:

Coordination of the substrate to the Cu(II) center.

Reduction of Cu(II) to Cu(I) with concomitant substrate transformation.

Reoxidation of the Cu(I) species by molecular oxygen to regenerate the active Cu(II) catalyst, often proceeding through various copper-oxygen intermediates. rsc.orgrsc.org

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are instrumental in unraveling the mechanisms of Cu(pyridine)₄(OTf)₂-catalyzed reactions by identifying the rate-limiting step. The reaction order with respect to the catalyst, substrates, and other additives provides crucial insights into the composition of the transition state.

For example, in a copper(II)-catalyzed enantioselective intramolecular alkene aminooxygenation, kinetic studies revealed that the reaction is first-order in both the substrate and the copper catalyst, and zero-order in the oxygen source (TEMPO). nih.gov This rate law, −d[substrate]/dt = k[substrate][catalyst], suggests that the cis-aminocupration step, where the nitrogen and copper add across the alkene, is the rate-limiting step. nih.gov

In contrast, for some aerobic N-N coupling reactions, kinetic data support a mechanism where the oxidation of Cu(I) by O₂ is the turnover-limiting step. rsc.orgrsc.org This is often indicated by a second-order dependence on the copper concentration, suggesting a bimetallic pathway for the reaction with oxygen, and a first-order dependence on the partial pressure of oxygen. rsc.org Inhibition by the substrate can also be observed, implying that one or more coordinated substrate molecules must dissociate from the Cu(I) center before it can react with oxygen. rsc.org

Kinetic Isotope Effect (KIE) Measurements

Kinetic isotope effect (KIE) studies, which involve comparing the reaction rates of isotopically labeled and unlabeled substrates, are a powerful tool for probing the nature of the rate-determining step. rsc.org The magnitude of the KIE can help distinguish between different mechanistic possibilities.

A primary KIE (kH/kD > 1) is typically observed when a C-H bond is broken in the rate-limiting step. For instance, a KIE of 4 was observed in an aerobic copper-catalyzed oxidative C-O bond formation, implying that hydrogen atom abstraction from the coordinated benzylamine (B48309) is the rate-determining step. nih.gov Similarly, in a Pd-catalyzed oxidative coupling co-catalyzed by Cu(OTf)₂, a primary KIE of kH/kD = 5.3 ± 0.2 indicated that C-H activation is the sole turnover-limiting step. nih.gov

Conversely, the absence of a significant KIE (kH/kD ≈ 1) can rule out C-H bond cleavage as the rate-limiting step. For example, in a copper-catalyzed deuterodehalogenation, the lack of a primary KIE for the cleavage of a D-OD bond ruled out this step as being rate-limiting. rsc.org A secondary KIE, where isotopic substitution is at a position not directly involved in bond breaking, can also provide valuable information about changes in hybridization or coordination at the transition state. nih.govrsc.org

Role of Copper Oxidation States and Redox Potentials in Catalytic Turnover

The facility with which copper can access multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III), is central to its catalytic activity. nih.gov The interplay between these oxidation states allows for both one-electron (radical) and two-electron (organometallic) pathways. nih.gov

The Cu(II) state is often the starting point in many catalytic cycles, acting as a Lewis acid to activate substrates. beilstein-journals.org The catalytic cycle then frequently involves a reduction to a Cu(I) species. The reoxidation of Cu(I) to Cu(II) by an oxidant, such as molecular oxygen, is a crucial step for catalytic turnover in aerobic oxidations. nih.gov The higher Cu(III) oxidation state, although often transient and difficult to detect directly, is implicated in powerful bond-forming transformations, including reductive elimination to a Cu(I) species. nih.gov

The redox potential of the Cu(II)/Cu(I) couple is a critical parameter that influences the catalytic activity. This potential is significantly affected by the coordination environment of the copper ion, including the nature of the ligands and the solvent. rsc.orgresearchgate.net For instance, the addition of pyridine (B92270) can lower the Cu(II)/Cu(I) potential, which can facilitate the oxidation of Cu(I) by oxygen. rsc.org There is often a correlation between the redox potential of the copper catalyst and the turnover frequency of the reaction. nih.govacs.org Lower redox potentials can lead to higher catalytic activity in some systems, as it indicates a better stabilization of the copper(II) complex. rsc.org

Table 1: Representative Redox Potentials of Copper Complexes

| Copper Complex | Redox Potential (V vs. Fc+/0) | Solvent | Reference |

|---|---|---|---|

| Cu(OTf)₂ | -0.46 | DMF | rsc.org |

| Cu(OTf)₂ + 1 eq. bromide | -0.03 | DMF | rsc.org |

| Cu(OTf)₂ + 10 eq. imine substrate | -0.10 | DMF | rsc.org |

| Cu(fubmpa)(H₂O)₂ | Varies with ligand spacer | CH₃CN | acs.org |

| [Cu(L1)Br] | -0.478 | Not specified | rsc.org |

| [Cu(L2)Br] | -0.371 | Not specified | rsc.org |

| [Cu(L1)Cl] | -0.601 | Not specified | rsc.org |

Ligand Dissociation and Association Mechanisms in Catalytic Cycles

Ligand dynamics, specifically the dissociation and association of ligands, play a crucial role in the catalytic cycle. For 18-electron complexes, dissociative substitution mechanisms, involving the formation of a 16-electron intermediate, are generally favored. libretexts.org The dissociation of a ligand creates a vacant coordination site, allowing for the binding of a substrate or another reagent.

In the context of Cu(pyridine)₄(OTf)₂, the pyridine ligands are relatively labile. The dissociation of one or more pyridine ligands from the copper center is often a prerequisite for substrate coordination and subsequent catalytic transformation. d-nb.infogre.ac.uk The rate of ligand substitution can be influenced by the solvent, with coordinating solvents potentially playing a role in the substitution process. semanticscholar.org

Inhibition by excess ligand or substrate can occur, suggesting that a specific number of coordination sites must be available for the reaction to proceed. rsc.org For instance, in some aerobic coupling reactions, the dissociation of substrate molecules from the Cu(I) center is necessary before it can react with oxygen. rsc.org The steric bulk of the ligands can also influence the rate of dissociative substitution, as dissociation can relieve steric congestion in the starting complex. libretexts.org

Spectroscopic Characterization of Transient Species

The direct observation and characterization of transient intermediates are challenging but provide invaluable evidence for proposed mechanistic pathways. A variety of spectroscopic techniques are employed for this purpose.

UV-Vis Spectroscopy: This technique is used to monitor the formation and decay of colored intermediates. For example, the formation of copper-oxygen adducts often gives rise to characteristic absorption bands. nih.govmdpi.com A (μ-η²:η²-peroxo)dicopper(II) species typically shows a strong absorption around 350-360 nm and a weaker d-d band around 600 nm. mdpi.com Time-dependent density functional theory (TDDFT) calculations can be used to help assign the observed electronic transitions. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species, such as Cu(II) complexes. It can provide information about the oxidation state and coordination environment of the copper center. nih.govacs.org Freeze-quench EPR, where the reaction is rapidly frozen at different time points, can be used to trap and characterize transient paramagnetic intermediates. acs.orgcore.ac.uk

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local coordination environment (bond distances, coordination number) of the copper center in both crystalline and solution states. nih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is often used to identify the composition of species in solution, including catalyst-substrate complexes and other intermediates. gre.ac.uk

By combining these spectroscopic techniques with kinetic and computational studies, a more complete picture of the catalytic cycle and the nature of the key intermediates can be constructed. For example, the combination of EPR and UV-Vis spectroscopy with multivariate curve reconstruction has been used to identify and characterize different Cu(II) species formed during an oxidation reaction. acs.orgcore.ac.uk

Electrochemical Properties and Redox Behavior of Cu Pyridine 4 Otf 2

Cyclic Voltammetry Studies of Copper(II)/Copper(I) and Ligand-Centered Reductions

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of metal complexes. For copper complexes, CV studies typically reveal a one-electron reduction process corresponding to the Cu(II)/Cu(I) couple. acs.org In some cases, depending on the ligand structure and experimental conditions, ligand-centered redox processes can also be observed. acs.org

Studies on various copper(II) complexes with pyridine-containing ligands have demonstrated quasi-reversible to reversible one-electron reduction events. tandfonline.comcapes.gov.brresearchgate.net For instance, the cyclic voltammogram of a related complex, [Cu(pyb)2(OTf)2] (where pyb is 1-(2-pyridyl)benzotriazole), shows a reversible one-electron curve. gre.ac.uk Similarly, copper complexes with pentadentate and hexadentate pyridinophane ligands exhibit reversible Cu(II)/Cu(I) redox couples. mdpi.comresearchgate.net The reversibility of this process is crucial for applications in catalysis, where the catalyst must be able to cycle between oxidation states.

Determination of Standard and Formal Redox Potentials

The formal redox potential (E°') of the Cu(II)/Cu(I) couple is a critical parameter that quantifies the thermodynamic ease of reducing the copper center. This potential is typically determined from the midpoint of the anodic and cathodic peak potentials (Epa and Epc) in a cyclic voltammogram, i.e., E1/2 = (Epa + Epc) / 2.

The redox potentials for copper-pyridine complexes can vary significantly depending on the specific ligand architecture. For example, copper complexes with substituted polypyridinic ligands have shown E1/2 values ranging from +200 to +850 mV versus a saturated calomel (B162337) electrode (SCE). capes.gov.bruchile.cl In another study involving pyridine-triazole ligands, the electron-donating strength of the ligand was found to directly influence the redox potential. rsc.org The redox potential of the copper complex [Cu(dmbp)2]2+/+ was reported to be 0.97 V vs. the normal hydrogen electrode (NHE), which is significantly more positive than other common redox couples used in dye-sensitized solar cells. rsc.org

The following table presents representative redox potential data for various copper-pyridine complexes, illustrating the range of values observed.

| Interactive Data Table: Redox Potentials of Selected Copper-Pyridine Complexes | |

| Complex | E1/2 (V vs. reference electrode) |

| [Cu(R-L1)(CH3CN)]2+/+ (R=H) | +0.200 vs SCE |

| [Cu(R-L2)(CH3CN)]2+/+ (R=H) | +0.850 vs SCE |

| [Cu(pyb)2(OTf)2] | Reversible one-electron curve |

| [Cu(dmbp)2]2+/+ | +0.97 vs NHE |

| [Cu(tmpa)(L)]2+ | High catalytic rates for ORR |

Note: The data presented is for illustrative purposes and is compiled from various sources. capes.gov.brgre.ac.ukuchile.clrsc.orgacs.org Direct comparison requires consideration of the specific experimental conditions, including the solvent, supporting electrolyte, and reference electrode used.

Impact of Ligand Field and Solvent Environment on Electrochemical Behavior

The electrochemical behavior of Cu(pyridine)4(OTf)2 is profoundly influenced by the ligand field strength and the nature of the solvent. The pyridine (B92270) ligands, being σ-donors, stabilize the Cu(II) oxidation state. The strength of this stabilization affects the redox potential; stronger donor ligands generally make the complex more difficult to reduce, shifting the redox potential to more negative values. rsc.org

The solvent environment plays a crucial role in several ways. researchgate.netuchile.clnih.gov Firstly, the solvent can coordinate to the copper center, particularly in the case of coordinatively unsaturated species. This can alter the geometry and electronic structure of the complex, thereby influencing its redox potential. For instance, studies on copper complexes in different solvents like dichloromethane (B109758) and dimethylformamide (DMF) have shown shifts in the redox potential, which can be attributed to the coordinating ability of the solvent. marquette.edu The presence of additives in the solvent, such as 4-tert-butylpyridine (B128874) (TBP), has been shown to modulate the electrochemical properties of copper complexes by coordinating to available sites on the metal center. rsc.orgnih.gov

Secondly, the dielectric constant of the solvent can affect the stability of the charged species involved in the redox process, which in turn influences the redox potential. The reorganization energy associated with the electron transfer process, which includes changes in the coordination sphere and the surrounding solvent molecules, is also a key determinant of the electrochemical behavior.

Electron Transfer Processes and Their Reversibility

The electron transfer between the Cu(II) and Cu(I) states in complexes like this compound involves significant geometric reorganization. Cu(II) (d9) typically prefers a distorted octahedral or square pyramidal geometry due to the Jahn-Teller effect, while Cu(I) (d10) favors a tetrahedral or linear geometry. rsc.orgresearchgate.net This structural change upon electron transfer is a major contributor to the activation barrier for the process and can affect the reversibility of the redox couple.

A reversible electron transfer process is characterized by a peak separation (ΔEp = Epa - Epc) close to 59/n mV (where n is the number of electrons transferred) at room temperature in a cyclic voltammogram. For a one-electron process, this value is approximately 59 mV. Deviations from this value can indicate a quasi-reversible or irreversible process. tandfonline.com Quasi-reversible processes are common for copper complexes and are often associated with the structural rearrangements that accompany the change in oxidation state. capes.gov.bruchile.cl

The rate of electron self-exchange between the Cu(II) and Cu(I) forms of a complex is a measure of the intrinsic kinetic facility of the electron transfer. researchgate.net For many molecular copper systems, this rate is relatively slow due to the substantial reorganization energy required. researchgate.net However, in certain systems, such as those with ligands that can accommodate both the Cu(II) and Cu(I) geometries without significant rearrangement, faster electron transfer can be achieved. researchgate.net The stability of the Cu(I) state is paramount for a reversible Cu(II)/Cu(I) couple. mdpi.com Ligand design that minimizes the geometric change between the two oxidation states is a key strategy for promoting reversible electron transfer.

Applications in Materials Science Involving Cu Pyridine 4 Otf 2

Precursor Material for Thin Film Deposition

Cu(pyridine)4(OTf)2 is recognized as a useful organometallic precursor material for applications in thin film deposition. americanelements.com Organometallic compounds are frequently employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques to create thin, uniform films of metals or metal oxides on various substrates. The volatility and decomposition characteristics of the precursor are critical for the quality of the deposited film.

While specific deposition studies detailing the use of this compound are not extensively documented in the reviewed literature, its role as a precursor is established by chemical suppliers. americanelements.com The presence of pyridine (B92270) ligands is a known feature in some copper deposition processes. For instance, pyridine has been used as a catalyst in thermal ALD processes to deposit copper films from other precursors. rsc.org Furthermore, this compound has been successfully utilized as a copper source in copper-mediated radiofluorination reactions to produce PET (positron emission tomography) tracers, demonstrating its reactivity and utility in complex chemical transformations that can be analogous to deposition chemistries. nih.govmdpi.com The compound's structure, containing a stable copper center and volatile pyridine ligands, makes it a candidate for processes requiring a reliable source of copper.

Investigation of Magnetic Properties in Copper(II) Complexes